molecular formula C11H17N5O2 B1673307 Histidylprolineamide CAS No. 33605-69-5

Histidylprolineamide

Cat. No.: B1673307
CAS No.: 33605-69-5
M. Wt: 251.29 g/mol
InChI Key: BVQMQRWLLWQCLL-IUCAKERBSA-N
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Description

N-terminal of TRH

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQMQRWLLWQCLL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187300
Record name Histidylprolineamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33605-69-5
Record name Histidylprolineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidylprolineamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Endogenous Synthesis of Histidylprolineamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidylprolineamide, a cyclic dipeptide also known as cyclo(His-Pro), is an endogenous molecule with diverse biological activities. Its synthesis is intricately linked to the metabolism of Thyrotropin-Releasing Hormone (TRH), a key player in the hypothalamic-pituitary-thyroid axis. This technical guide provides an in-depth exploration of the core endogenous synthesis pathway of this compound, detailing the molecular precursors, enzymatic processes, and regulatory factors. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this important biosynthetic route.

Introduction

This compound (cyclo(His-Pro)) is a cyclic dipeptide that has garnered significant interest due to its neuroprotective, anti-inflammatory, and anorectic effects. Unlike many bioactive peptides, cyclo(His-Pro) is not directly encoded in the genome. Instead, its primary endogenous origin is the enzymatic degradation of Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH2).[1][2] This guide elucidates the steps involved in the conversion of TRH to cyclo(His-Pro), providing a technical resource for researchers investigating its physiological roles and therapeutic potential.

The Core Synthesis Pathway

The endogenous synthesis of this compound from TRH is a two-step process involving an initial enzymatic cleavage followed by a spontaneous cyclization reaction.

Step 1: Enzymatic Cleavage of TRH

The first and rate-limiting step is the hydrolysis of the pyroglutamyl-histidine (pGlu-His) bond in TRH. This reaction is catalyzed by a specific class of enzymes known as pyroglutamyl aminopeptidases (PAPs) .[1] There are two main types of PAPs involved in TRH metabolism:

  • Pyroglutamyl Aminopeptidase I (PAP-I, EC 3.4.19.3): A cytosolic cysteine peptidase with broad substrate specificity.[1]

  • Pyroglutamyl Aminopeptidase II (PAP-II, EC 3.4.19.6): A membrane-bound metalloenzyme highly specific for TRH, also known as thyroliberinase.[1]

The action of these enzymes on TRH yields histidyl-proline amide (His-Pro-NH2) and a pyroglutamate molecule.

Step 2: Spontaneous Cyclization

The linear dipeptide, His-Pro-NH2, then undergoes a spontaneous, non-enzymatic intramolecular cyclization to form the stable diketopiperazine structure of this compound. This reaction involves the nucleophilic attack of the N-terminal amino group on the C-terminal amide carbonyl group, leading to the formation of a cyclic peptide bond and the release of ammonia.

Quantitative Data

The formation of this compound is influenced by several factors, including enzyme kinetics and the physicochemical environment.

ParameterValueConditionsReference
TRH Degradation Half-life 9.4 minHuman plasma at 37°C (at low substrate concentrations)
His-Pro-NH2 Degradation Half-life 5.3 min80% human plasma at 37°C
Cyclization of His-Pro-NH2 to cyclo(His-Pro) Minor pathway (≤ 4%)Human plasma
Optimal pH for His-Pro-NH2 Cyclization 6-7Aqueous solution at 37°C
Half-life of His-Pro-NH2 Cyclization 140 minpH 6-7, 37°C in aqueous solution

Table 1: Quantitative Parameters of this compound Synthesis

Experimental Protocols

Pyroglutamyl Aminopeptidase (PAP) Activity Assay

This protocol describes a general method for measuring PAP activity using a chromogenic substrate.

Principle: The enzyme cleaves the pyroglutamyl residue from a synthetic substrate, L-Pyroglutamyl-β-naphthylamide, releasing β-naphthylamine. The liberated β-naphthylamine is then detected colorimetrically after a diazotization reaction.

Materials:

  • Enzyme source (e.g., tissue homogenate, purified enzyme)

  • Substrate: L-Pyroglutamyl-β-naphthylamide (PGA-2-N Nap)

  • Buffer: 100 mM Potassium Phosphate, 10 mM EDTA, 5% Glycerol, 5 mM DTT, pH 8.0 at 37°C

  • 25% Trichloroacetic Acid (TCA)

  • 0.2% Sodium Nitrite (NaNO2)

  • 0.5% Ammonium Sulfamate

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of enzyme solution with 880 µL of pre-warmed buffer.

  • Initiate Reaction: Add 20 µL of 20 mM PGA-2-N Nap solution to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding 1 mL of 25% TCA.

  • Color Development:

    • Add 100 µL of 0.2% NaNO2, mix, and let it stand for 3 minutes.

    • Add 100 µL of 0.5% Ammonium Sulfamate, mix, and let it stand for 5 minutes.

    • Add 200 µL of NED solution, mix, and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance of the resulting colored product at 580 nm.

  • Quantification: Determine the amount of β-naphthylamine released using a standard curve prepared with known concentrations of β-naphthylamine.

Unit Definition: One unit of PAP activity is defined as the amount of enzyme that hydrolyzes 1.0 nanomole of L-pyroglutamic acid-β-naphthylamide per minute at pH 8.0 at 37°C.

Analysis of TRH and this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the separation and quantification of TRH and its metabolites.

Principle: TRH and its degradation products, including this compound, are separated based on their hydrophobicity on a C18 column. Detection is typically performed using UV absorbance.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Standards for TRH and cyclo(His-Pro)

  • Sample (e.g., plasma extract, in vitro reaction mixture)

Procedure:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation (e.g., with acetonitrile or TCA) followed by centrifugation.

    • For in vitro reaction mixtures, stop the reaction and centrifuge to remove any precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Linear gradient back to 100% A

      • 35-40 min: 100% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peaks corresponding to TRH and cyclo(His-Pro) by comparing their retention times with those of the standards.

    • Quantify the analytes by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Histidylprolineamide_Synthesis_Pathway cluster_precursor Precursor Biosynthesis cluster_synthesis Core Synthesis Pathway cluster_degradation Alternative Degradation Amino_Acids Histidine & Proline Prepro_TRH Prepro-TRH Amino_Acids->Prepro_TRH Ribosomal Synthesis Pro_TRH Pro-TRH Prepro_TRH->Pro_TRH Signal Peptide Cleavage TRH Thyrotropin-Releasing Hormone (TRH) (pGlu-His-Pro-NH2) Pro_TRH->TRH Post-translational Processing His_Pro_NH2 Histidyl-Proline Amide (His-Pro-NH2) TRH->His_Pro_NH2 Pyroglutamyl Aminopeptidase (PAP-I / PAP-II) Cyclo_His_Pro This compound (cyclo(His-Pro)) His_Pro_NH2->Cyclo_His_Pro Spontaneous Cyclization (Non-enzymatic) Hydrolysis_Products Histidine + Proline Amide His_Pro_NH2->Hydrolysis_Products Enzymatic Hydrolysis (Major Pathway in Plasma)

Caption: Endogenous synthesis pathway of this compound.

Experimental Workflow: Pyroglutamyl Aminopeptidase Assay

PAP_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Buffers Start->Prepare_Reagents Reaction_Setup Combine Enzyme and Buffer in Microcentrifuge Tube Prepare_Reagents->Reaction_Setup Pre_Incubate Pre-incubate at 37°C Reaction_Setup->Pre_Incubate Initiate_Reaction Add Substrate (PGA-2-N Nap) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add TCA to Terminate Incubate->Stop_Reaction Color_Development Sequential addition of: 1. Sodium Nitrite 2. Ammonium Sulfamate 3. NED Reagent Stop_Reaction->Color_Development Measure_Absorbance Read Absorbance at 580 nm Color_Development->Measure_Absorbance Quantify Calculate Enzyme Activity using Standard Curve Measure_Absorbance->Quantify End End Quantify->End

Caption: Workflow for the colorimetric assay of PAP activity.

Experimental Workflow: HPLC Analysis

HPLC_Analysis_Workflow Start Start Sample_Collection Collect Sample (e.g., Plasma, Reaction Mixture) Start->Sample_Collection Sample_Preparation Protein Precipitation and Filtration Sample_Collection->Sample_Preparation Inject_Sample Inject Prepared Sample and Standards Sample_Preparation->Inject_Sample Prepare_Standards Prepare TRH and cyclo(His-Pro) Standards Prepare_Standards->Inject_Sample HPLC_Setup Equilibrate HPLC System with Mobile Phase HPLC_Setup->Inject_Sample Chromatographic_Separation Separate Analytes on C18 Column using Gradient Elution Inject_Sample->Chromatographic_Separation UV_Detection Detect Eluting Compounds at 214/220 nm Chromatographic_Separation->UV_Detection Data_Acquisition Record Chromatograms UV_Detection->Data_Acquisition Data_Analysis Identify Peaks by Retention Time and Quantify using Standard Curve Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC analysis of TRH and cyclo(His-Pro).

Conclusion

The endogenous synthesis of this compound is a fascinating example of how the degradation of a primary signaling molecule, TRH, can generate a bioactive metabolite with its own distinct physiological functions. Understanding this pathway is crucial for elucidating the diverse roles of cyclo(His-Pro) in health and disease. The information and protocols provided in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug development to further investigate this intriguing molecule and its potential as a therapeutic agent. Future research should focus on the tissue-specific regulation of this pathway and the development of more sensitive and specific methods for in vivo quantification of this compound.

References

The Presence of Cyclo(His-Pro) in the Human Diet: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(His-Pro) (CHP), a cyclic dipeptide with a range of bioactive properties, is increasingly becoming a subject of interest in the fields of nutrition, pharmacology, and drug development. Endogenously produced as a metabolite of thyrotropin-releasing hormone (TRH), CHP is also naturally present in a variety of food sources. Its ability to modulate key signaling pathways, such as the Nrf2 and NF-κB pathways, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the natural dietary sources of Cyclo(His-Pro), detailed methodologies for its extraction and quantification, and a visual representation of its key signaling mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and application of this intriguing bioactive compound.

Natural Dietary Sources of Cyclo(His-Pro)

Cyclo(His-Pro) is found in a diverse range of food products, often formed as a result of thermal processing or fermentation of protein-rich materials. The cyclization of the dipeptide His-Pro, a product of protein hydrolysis, is a key formation pathway in food.

Table 1: Quantitative Data on Cyclo(His-Pro) in Various Food Sources

Food CategorySpecific Food ItemReported ConcentrationReference(s)
Fish and Fish Products Various>2000 pmol/g[1]
Meat Products Stewed BeefPresent (qualitative)[2]
General Meat ProductsPresent (qualitative)[1]
Dairy Products General Dairy ProductsPresent (qualitative)[1]
Cereal Products WheatPresent (qualitative)[1]
Eggs EggsPresent (qualitative)
Beverages Roasted CoffeePresent (qualitative)
BeerPresent (qualitative)
Fermented Products Fermented Vegetables (Kimchi)Present (qualitative)
Soy Protein HydrolysatesPresent (qualitative)
Casein HydrolysatesPresent (qualitative)

Note: Quantitative data for many food sources remain limited in the publicly available scientific literature. The presence of Cyclo(His-Pro) has been confirmed, but specific concentrations are often not reported.

Experimental Protocols for the Analysis of Cyclo(His-Pro)

The accurate quantification of Cyclo(His-Pro) in complex food matrices requires robust and validated analytical methods. The following sections detail the key experimental protocols for the extraction and analysis of this cyclic dipeptide.

Sample Preparation and Extraction

The initial step in the analysis of Cyclo(His-Pro) from food is the effective extraction of the analyte from the sample matrix. A general workflow for extraction is presented below.

G cluster_extraction General Extraction Workflow Start Food Sample Homogenization Homogenization (e.g., with water or buffer) Start->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS, RIA) Purification->Analysis End Quantification Analysis->End

Figure 1: General workflow for the extraction and analysis of Cyclo(His-Pro) from food samples.

2.1.1. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common method for separating compounds based on their differential solubilities in two immiscible liquid phases.

  • Protocol:

    • Homogenize the food sample with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add an immiscible organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane) to the homogenate.

    • Vortex the mixture vigorously to ensure thorough mixing and facilitate the transfer of Cyclo(His-Pro) into the organic phase.

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the extracted Cyclo(His-Pro).

    • Repeat the extraction process with fresh organic solvent to maximize recovery.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for instrumental analysis.

2.1.2. Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique used for sample clean-up and concentration prior to analysis. It utilizes a solid stationary phase to selectively adsorb the analyte of interest.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) by passing a specific volume of methanol followed by deionized water through the cartridge.

    • Load the sample extract (previously dissolved in a compatible solvent) onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the retained Cyclo(His-Pro) from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantification Methods

Several analytical techniques can be employed for the quantification of Cyclo(His-Pro). The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of compounds in a mixture.

  • Typical HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like formic acid (0.1%) or trifluoroacetic acid (0.05%). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210 nm.

    • Quantification: Based on a calibration curve generated using a series of known concentrations of a Cyclo(His-Pro) standard.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it an ideal technique for quantifying trace levels of Cyclo(His-Pro) in complex matrices.

  • Typical LC-MS/MS Conditions:

    • Liquid Chromatography: Similar conditions as described for HPLC.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion (Q1): m/z 236.1 (for [M+H]⁺ of Cyclo(His-Pro)).

      • Product Ions (Q3): Characteristic fragment ions of Cyclo(His-Pro) (e.g., m/z 110.1, 167.1). The specific transitions should be optimized for the instrument used.

    • Quantification: Using an internal standard (e.g., a stable isotope-labeled Cyclo(His-Pro)) and a calibration curve.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of Cyclo(His-Pro), often requiring derivatization to increase its volatility.

  • Typical GC-MS Conditions:

    • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Mass Spectrometry: Electron Ionization (EI) source with scanning for characteristic fragment ions of the derivatized Cyclo(His-Pro).

2.2.4. Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive immunological technique that can be used for the quantification of Cyclo(His-Pro).

  • Protocol Outline:

    • A known quantity of radiolabeled Cyclo(His-Pro) (e.g., ³H-CHP) is mixed with a limited amount of a specific antibody against Cyclo(His-Pro).

    • The sample containing an unknown amount of unlabeled Cyclo(His-Pro) is added to the mixture.

    • The unlabeled Cyclo(His-Pro) from the sample competes with the radiolabeled Cyclo(His-Pro) for binding to the antibody.

    • After incubation, the antibody-bound and free Cyclo(His-Pro) are separated (e.g., using charcoal to adsorb the free fraction).

    • The radioactivity of the bound fraction is measured.

    • The concentration of Cyclo(His-Pro) in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled Cyclo(His-Pro).

Signaling Pathways Modulated by Cyclo(His-Pro)

Cyclo(His-Pro) has been shown to exert significant biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Signaling Pathway

Cyclo(His-Pro) can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.

G cluster_nrf2 Cyclo(His-Pro) and the Nrf2 Pathway CHP Cyclo(His-Pro) Cell Cell Membrane Keap1_Nrf2 Keap1-Nrf2 Complex Cell->Keap1_Nrf2 Inhibition of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activation

Figure 2: Activation of the Nrf2 signaling pathway by Cyclo(His-Pro).

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Cyclo(His-Pro) is proposed to disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of antioxidant and cytoprotective enzymes.

Inhibition of the NF-κB Signaling Pathway

Cyclo(His-Pro) can also suppress inflammatory responses by inhibiting the NF-κB signaling pathway.

G cluster_nfkb Cyclo(His-Pro) and the NF-κB Pathway CHP Cyclo(His-Pro) IKK IKK Complex CHP->IKK Inhibition Stimuli Inflammatory Stimuli Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activation

Figure 3: Inhibition of the NF-κB signaling pathway by Cyclo(His-Pro).

Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes. Cyclo(His-Pro) has been shown to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in an inactive state in the cytoplasm.

Conclusion

This technical guide has provided a detailed overview of the natural dietary sources of Cyclo(His-Pro), comprehensive experimental protocols for its analysis, and a visual representation of its key signaling pathways. The presence of this bioactive dipeptide in a range of commonly consumed foods suggests a potential for dietary intake to influence physiological processes. The methodologies outlined here provide a foundation for researchers to accurately quantify Cyclo(His-Pro) in various matrices, enabling further investigation into its bioavailability and health effects. The elucidation of its modulatory roles in the Nrf2 and NF-κB pathways highlights its therapeutic potential and provides a basis for future drug development efforts. Further research is warranted to expand the quantitative database of Cyclo(His-Pro) in foods and to fully understand the implications of its dietary consumption for human health.

References

Cyclo(His-Pro): A Deep Dive into its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Perugia, Italy – November 29, 2025 – The endogenous cyclic dipeptide Cyclo(His-Pro) (CHP) is emerging as a significant candidate for neuroprotective therapies. A comprehensive review of existing preclinical data reveals its potent anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily mediated through the modulation of the Nrf2-NF-κB signaling axis. This technical guide provides an in-depth analysis of CHP's mechanism of action, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Cyclo(His-Pro) is a stable metabolite of thyrotropin-releasing hormone (TRH) that is capable of crossing the blood-brain barrier, a critical feature for a centrally acting therapeutic agent.[1][2][3][4][5] Its neuroprotective effects have been observed in various in vitro and in vivo models of neuronal damage, including those for amyotrophic lateral sclerosis (ALS) and other neurodegenerative conditions. The core of its action lies in its ability to mitigate cellular stress responses, including oxidative damage, endoplasmic reticulum (ER) stress, and neuroinflammation.

Core Mechanism of Action: The Nrf2-NF-κB Signaling Crosstalk

The neuroprotective effects of Cyclo(His-Pro) are largely attributed to its influence on the intricate balance between two key transcription factors: the nuclear factor erythroid 2-related factor 2 (Nrf2) and the nuclear factor kappa B (NF-κB).

  • Activation of the Nrf2 Antioxidant Response: Cyclo(His-Pro) is a potent activator of the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of protective genes. These include enzymes involved in the glutathione and thioredoxin systems, as well as heme oxygenase-1 (HO-1). This upregulation of the cellular antioxidant defense system allows neurons to more effectively combat oxidative stress by reducing reactive oxygen species (ROS) and preventing glutathione depletion.

  • Inhibition of the NF-κB Pro-inflammatory Pathway: Concurrently, Cyclo(His-Pro) suppresses the pro-inflammatory NF-κB signaling pathway. It achieves this by preventing the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB's nuclear translocation, Cyclo(His-Pro) downregulates the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as other downstream targets like cyclooxygenase-2 (COX-2) and matrix metalloproteinase 3 (MMP-3).

The interplay between Nrf2 activation and NF-κB inhibition is crucial. The Nrf2-induced expression of HO-1 plays a direct role in suppressing NF-κB, highlighting a sophisticated mechanism of action. This dual action allows Cyclo(His-Pro) to simultaneously bolster neuronal defenses while actively quelling harmful inflammatory responses.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in Cyclo(His-Pro)'s mechanism of action, the following diagrams have been generated using the DOT language.

Cyclo(His-Pro) Neuroprotective Signaling Pathway CHP Cyclo(His-Pro) Nrf2 Nrf2 Activation CHP->Nrf2 Ikb Inhibition of IκB-α Degradation CHP->Ikb ARE ARE Binding Nrf2->ARE Nuclear Translocation Antioxidant Antioxidant Gene Expression (HO-1, Glutathione & Thioredoxin Systems) ARE->Antioxidant ROS Reduced Oxidative Stress (↓ ROS, ↑ Glutathione) Antioxidant->ROS NFkB NF-κB Inhibition Antioxidant->NFkB HO-1 Mediated Inhibition Neuroprotection Neuroprotection ROS->Neuroprotection Ikb->NFkB Inflammation Reduced Neuroinflammation (↓ TNF-α, ↓ IL-1β) NFkB->Inflammation Inflammation->Neuroprotection

Caption: Cyclo(His-Pro) signaling cascade.

In Vitro Neuroprotection Assay Workflow start Start: Culture Neuronal Cells (e.g., PC12, SH-SY5Y) pretreatment Pre-treatment with Cyclo(His-Pro) start->pretreatment stressor Induce Neuronal Stress (e.g., Paraquat, Rotenone, LPS) pretreatment->stressor incubation Incubation Period stressor->incubation analysis Analysis of Neuroprotective Effects incubation->analysis viability Cell Viability Assays (MTT, LDH) analysis->viability ros ROS Measurement analysis->ros western Western Blot (Nrf2, NF-κB, HO-1) analysis->western rtpcr RT-PCR (TNF-α, IL-1β) analysis->rtpcr end End viability->end ros->end western->end rtpcr->end

Caption: Typical experimental workflow.

Summary of Preclinical Data

The following tables summarize the key findings from preclinical studies on the neuroprotective effects of Cyclo(His-Pro).

Table 1: In Vitro Effects of Cyclo(His-Pro) on Cellular Markers of Stress and Inflammation

Cell LineStressorParameter MeasuredEffect of Cyclo(His-Pro)Reference
Dopaminergic PC12Oxidative StressNrf2 Nuclear TranslocationIncreased
Dopaminergic PC12Oxidative StressNF-κB Nuclear TranslocationInhibited
Dopaminergic PC12Rotenone, Paraquat, β-amyloidROS ProductionReduced
Dopaminergic PC12Rotenone, Paraquat, β-amyloidGlutathione DepletionPrevented
Dopaminergic PC12Hydrogen PeroxideApoptotic Cell DeathAbolished
Microglial BV-2Tunicamycin (ER Stressor)Cell ViabilityIncreased
Microglial BV-2Tunicamycin (ER Stressor)Bip (GRP78) Protein LevelsIncreased
Microglial BV-2Tunicamycin (ER Stressor)CHOP Protein LevelsDecreased
Microglial SOD1G93AParaquatROS ToxicityPartially Attenuated
OCT2-transfected HEK-293, SH-SY5Y, HTZ-146Neuronal InsultCell DegenerationDiminished
OCT2-transfected HEK-293, SH-SY5Y, HTZ-146Neuronal InsultExcitotoxic Calcium InfluxInhibited

Table 2: In Vivo Effects of Cyclo(His-Pro)

Animal ModelTreatmentParameter MeasuredEffect of Cyclo(His-Pro)Reference
MouseLPS ExposureTNF-α mRNA Levels (Liver and Brain)Strongly Reduced
MouseLPS ExposureIL-1β mRNA Levels (Hippocampus)Strongly Reduced
Mouse12-O-tetradecanoylphorbol-13-acetateEar EdemaReduced
RatEthanol-induced NarcosisCNS EffectReversed

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. While full methodologies are proprietary to the original publications, the following outlines the key experimental approaches used to elucidate the neuroprotective actions of Cyclo(His-Pro).

1. Cell Culture and Treatment:

  • Cell Lines: Dopaminergic PC12 cells, murine microglial BV-2 cells, human neuroblastoma SH-SY5Y cells, and HEK-293 cells transfected with organic cation transporters (OCTs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

  • Pre-treatment: Cells are typically pre-treated with Cyclo(His-Pro) for a specified period before the introduction of a stressor.

  • Stress Induction: Neurotoxicity is induced using various agents, including:

    • Oxidative stressors: Paraquat, rotenone, hydrogen peroxide, β-amyloid peptides.

    • Inflammatory stimuli: Lipopolysaccharide (LPS).

    • ER stressors: Tunicamycin.

2. Assessment of Neuroprotection:

  • Cell Viability Assays: Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) release are used to quantify cell survival and death.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

3. Analysis of Signaling Pathways:

  • Western Blotting: This technique is used to quantify the protein levels of key signaling molecules. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for proteins such as Nrf2, NF-κB (p65 subunit), IκB-α, HO-1, Bip, and CHOP. Nuclear and cytoplasmic fractions are often separated to analyze the translocation of transcription factors.

  • Quantitative Real-Time PCR (qRT-PCR): To measure changes in gene expression, total RNA is extracted from cells, reverse-transcribed to cDNA, and then subjected to PCR with specific primers for target genes like TNF-α and IL-1β.

4. In Vivo Studies:

  • Animal Models: Mice are often used for in vivo studies of neuroinflammation, typically induced by systemic administration of LPS.

  • Drug Administration: Cyclo(His-Pro) can be administered via various routes, including intraperitoneal or intravenous injection.

  • Tissue Analysis: Following the experimental period, brain tissue (e.g., hippocampus) and other organs are harvested for analysis of mRNA and protein levels of inflammatory markers.

Future Directions

The existing body of preclinical evidence strongly supports the neuroprotective potential of Cyclo(His-Pro). Its ability to cross the blood-brain barrier and modulate the central Nrf2-NF-κB signaling axis makes it an attractive candidate for further development. Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: More detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cyclo(His-Pro) and to optimize dosing regimens.

  • Chronic Disease Models: Evaluating the efficacy of Cyclo(His-Pro) in long-term animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ALS is a critical next step.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of Cyclo(His-Pro) in human patients with neurodegenerative disorders.

References

The Immunomodulatory Effects of Histidyl-Proline Analogs on NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of histidyl-proline derivatives, particularly the cyclic dipeptide Cyclo(His-Pro), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Emerging research has identified Cyclo(His-Pro) as a potent modulator of this critical inflammatory pathway. This document summarizes the quantitative data from key studies, details the experimental protocols utilized to elucidate these effects, and provides visual representations of the signaling cascades and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel anti-inflammatory therapeutics.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors are pivotal regulators of the inflammatory and immune responses.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogens, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[3] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[4] This releases NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Cyclo(His-Pro) as a Modulator of NF-κB Signaling

While direct research on "histidylprolineamide" is limited, extensive studies have been conducted on a closely related and naturally occurring cyclic dipeptide, Cyclo(His-Pro) (also known as Cyclo(histidyl-proline)). This orally active compound has demonstrated significant anti-inflammatory effects by inhibiting NF-κB nuclear accumulation.

The primary mechanism of NF-κB inhibition by Cyclo(His-Pro) is not direct, but rather mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Cyclo(His-Pro) selectively activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1). HO-1 and its products, such as carbon monoxide and bilirubin, have been shown to suppress the pro-inflammatory NF-κB signaling cascade. This cross-talk between the antioxidant Nrf2/HO-1 pathway and the pro-inflammatory NF-κB pathway is a key aspect of Cyclo(His-Pro)'s mechanism of action.

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_inhibition Inhibitory Pathway cluster_nfkb Canonical NF-κB Pathway Stimulus e.g., Paraquat IKK IKK Complex Stimulus->IKK CHP Cyclo(His-Pro) Nrf2 Nrf2 Activation CHP->Nrf2 HO1 Heme Oxygenase-1 (HO-1) Upregulation Nrf2->HO1 HO1->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_inactive->IkappaB Sequestration in Cytoplasm NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene

Caption: Mechanism of Cyclo(His-Pro) inhibition of NF-κB signaling.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effect of Cyclo(His-Pro) on NF-κB signaling and related inflammatory markers.

Compound Cell Line Concentration Treatment Time Effect on NF-κB Reference
Cyclo(His-Pro)Rat Pheochromocytoma (PC12)50 µM1-48 hoursInhibited paraquat-induced NF-κB nuclear translocation.
Cyclo(His-Pro)Murine Microglial (BV2)Not specifiedNot specifiedSuppressed pro-inflammatory NF-κB signaling.
Downstream Gene Product Effect of Cyclo(His-Pro) Note Reference
Cyclooxygenase-2 (COX-2)Down-regulatedA gene product governed by NF-κB.
Matrix Metalloproteinase 3 (MMP-3)Down-regulatedA gene product governed by NF-κB.
TNF-αDown-regulatedCerebral and hepatic expression in response to LPS.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of histidyl-proline derivatives on NF-κB signaling.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantitatively measure the transcriptional activity of NF-κB.

Objective: To determine the effect of a test compound on NF-κB-dependent gene expression.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the binding of NF-κB to these sites and subsequent expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB transcriptional activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization of transfection efficiency.

Experimental Workflow Diagram:

Luciferase_Assay_Workflow A Day 1: Seed cells in a 96-well plate B Day 2: Co-transfect with NF-κB-luciferase and Renilla-luciferase plasmids A->B C Day 3: Pre-treat with Cyclo(His-Pro) or vehicle B->C D Induce NF-κB activation (e.g., with TNF-α or LPS) C->D E Incubate for 6-8 hours D->E F Lyse cells E->F G Measure Firefly and Renilla luciferase activity using a luminometer F->G H Normalize Firefly to Renilla activity G->H

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) into a 96-well white, opaque plate at a suitable density (e.g., 2 x 10⁴ to 5 x 10⁴ cells per well) and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., Cyclo(His-Pro)) or vehicle control for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL or LPS) for 6-8 hours. Include unstimulated controls.

  • Cell Lysis: Remove the medium, wash the cells with PBS, and add passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

Western Blot for IκBα Phosphorylation and Degradation

This method is used to assess the upstream events in the NF-κB signaling cascade.

Objective: To determine if a test compound inhibits the phosphorylation and/or degradation of IκBα.

Principle: Following stimulation, IκBα is phosphorylated by the IKK complex at specific serine residues (Ser32 and Ser36). This phosphorylation event can be detected using phospho-specific antibodies. The phosphorylated IκBα is then rapidly ubiquitinated and degraded by the proteasome, which can be observed as a decrease in the total IκBα protein levels.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and treat with the test compound and/or NF-κB activator for various time points.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-IκBα and total IκBα.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

This technique is used to measure the mRNA levels of NF-κB target genes.

Objective: To quantify the effect of a test compound on the expression of pro-inflammatory cytokines.

Principle: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization. The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Experimental Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the test compound and/or NF-κB activator. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The available scientific evidence strongly suggests that Cyclo(His-Pro), a cyclic dipeptide of histidine and proline, exerts significant inhibitory effects on the NF-κB signaling pathway. This inhibition is primarily achieved through an indirect mechanism involving the activation of the Nrf2/HO-1 antioxidant response pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of Cyclo(His-Pro) and related histidyl-proline compounds as novel anti-inflammatory agents. Further investigation is warranted to fully elucidate the structure-activity relationships and to explore their efficacy in preclinical models of inflammatory diseases.

References

The Antioxidant Properties of Histidylprolineamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidylprolineamide, a cyclic dipeptide also known as cyclo(His-Pro), is an endogenous molecule with a growing body of research highlighting its significant neuroprotective and antioxidant properties.[1][2] Structurally related to the thyrotropin-releasing hormone (TRH), from which it can be derived, cyclo(His-Pro) has demonstrated a potential therapeutic role in conditions associated with oxidative stress.[1][3][4] This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, focusing on its mechanisms of action, available data, and the experimental protocols used to evaluate its efficacy.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is not through direct radical scavenging, but rather through the activation of the endogenous antioxidant response system. This is primarily achieved via the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular redox homeostasis.

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators like this compound, this interaction is disrupted.

This compound is believed to induce a conformational change in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the increased expression of a battery of protective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Thioredoxin Reductase (TrxR): An enzyme that reduces thioredoxin, which in turn reduces oxidized proteins.

The activation of the Nrf2 pathway by this compound has been shown to be mediated, at least in part, by the p38 MAPK signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK activates Keap1_Nrf2 Keap1-Nrf2 Complex p38_MAPK->Keap1_Nrf2 phosphorylates Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1->Ub Nrf2_cyto->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL, etc.) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection

Figure 1: Nrf2 Signaling Pathway Activation by this compound.

Quantitative Data on Antioxidant Activity

Direct quantitative data on the free radical scavenging activity of this compound from standard in vitro assays such as DPPH and ABTS is limited in publicly available literature. Research has primarily focused on its cellular effects and the activation of the Nrf2 pathway. However, studies on related histidine-containing peptides and other cyclic dipeptides provide some context for its potential direct antioxidant capacity.

Compound/ExtractAssayIC50 / % InhibitionReference
Caffeoyl-prolyl-histidine amideDPPH Radical ScavengingHigher activity than Caffeic Acid
Caffeoyl-prolyl-histidine amideLipid Peroxidation InhibitionHigher activity than Caffeic Acid
Cyclic Peptide (CR5)DPPH Radical Scavenging83.18% inhibition at 200 µg/mL
Histidine-containing dipeptidesDPPH Radical ScavengingActivity varies with amino acid sequence

Note: The data presented above is for structurally related compounds and not directly for this compound. This highlights a gap in the current research and an opportunity for further investigation into the direct radical scavenging potential of cyclo(His-Pro).

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound (cyclo(His-Pro))

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound solutions: Prepare a series of concentrations of this compound in methanol.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the this compound solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL of DPPH Solution DPPH_sol->Add_DPPH Sample_sol Prepare Serial Dilutions of this compound Add_sample Add 100 µL of Sample to 96-well plate Sample_sol->Add_sample Add_sample->Add_DPPH Incubate Incubate in Dark (30 min) Add_DPPH->Incubate Read_abs Measure Absorbance at 517 nm Incubate->Read_abs Calculate Calculate % Inhibition Read_abs->Calculate

Figure 2: Experimental Workflow for the DPPH Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution.

Materials:

  • This compound (cyclo(His-Pro))

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound solutions: Prepare a series of concentrations of this compound in PBS or ethanol.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the this compound solution at different concentrations.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the control, add 20 µL of the solvent instead of the sample solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.

Materials:

  • This compound (cyclo(His-Pro))

  • Human hepatocarcinoma (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well black microplate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 600 µM AAPH in PBS to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time. The percentage of inhibition is calculated relative to the control (cells treated with DCFH-DA and AAPH but without the antioxidant).

Conclusion

This compound (cyclo(His-Pro)) exhibits significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway, which upregulates a wide array of endogenous antioxidant defenses. While direct free-radical scavenging data is currently limited, its ability to enhance cellular resilience against oxidative stress is well-documented. The experimental protocols provided in this guide offer a framework for the further quantitative evaluation of this compound's antioxidant capacity. For researchers and drug development professionals, cyclo(His-Pro) represents a promising candidate for the development of novel therapeutic strategies targeting diseases with an underlying oxidative stress component. Further research is warranted to fully elucidate its direct antioxidant potential and to translate its cytoprotective effects into clinical applications.

References

An In-depth Technical Guide to Histidylprolineamide Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and methodologies for studying the binding of histidylprolineamide, also known as Cyclo(His-Pro). While a specific, cloned mammalian cell surface receptor for this compound has yet to be identified, specific, high-affinity binding sites have been characterized in various tissues. Furthermore, the intracellular enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a direct binding partner. This guide details the experimental protocols for characterizing these interactions, presents the available quantitative binding data, and explores the known and hypothesized signaling pathways.

Introduction to this compound (Cyclo(His-Pro))

This compound, or Cyclo(His-Pro), is a cyclic dipeptide that is endogenous in humans and found in various tissues, including the brain, spinal cord, and gastrointestinal tract.[1] It is formed from the metabolism of thyrotropin-releasing hormone (TRH).[1][2] Cyclo(His-Pro) is known to cross the blood-brain barrier and is implicated in a range of physiological and pathological processes, including inflammatory and stress responses.[3][4] Notably, it has been shown to inhibit the nuclear accumulation of NF-κB, a key regulator of inflammation.

Characterized this compound Binding Sites

Research has focused on characterizing specific binding sites for Cyclo(His-Pro) in mammalian tissues and has also identified a key intracellular protein target.

Mammalian Tissue Binding Sites

Studies using radiolabeled Cyclo(His-Pro) have identified high-affinity binding sites in mammalian tissues, particularly in the liver and adrenal glands. These sites are suggested to be protein-based, with phospholipid moieties also being essential for binding. The binding is sensitive to trypsin and phospholipase A digestion.

Intracellular Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

In plants (Arabidopsis), Cyclo(His-Pro) has been shown to bind to and inhibit the glycolytic enzyme, cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1). This inhibitory action is conserved in human GAPDH. This interaction represents a significant, non-traditional "receptor" for Cyclo(His-Pro) that may mediate some of its biological effects.

Quantitative Binding Data

The following tables summarize the key quantitative data from this compound binding studies.

Table 1: Binding Affinity of [3H]Cyclo(His-Pro) to Mammalian Tissue Membranes

Tissue SourceDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Reference
Rat Liver Plasma Membranes7 x 10-8 M (70 nM)Not Reported
Rat Liver Plasma Membranes59 nM3.9 pmol/mg protein
Bovine Adrenal Cortical Particulate Fraction~900 nM92 pmol/mg protein

Table 2: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by Cyclo(His-Pro)

ProteinBinding Affinity (Kd)IC50Reference
Arabidopsis GAPC1~40 µM~200 µM
Human GAPDHInhibition conservedNot Quantified

Experimental Protocols

This section details the methodologies for conducting radioligand binding assays to characterize this compound binding sites. The following is a composite protocol based on general principles of GPCR and receptor binding assays and specific details from Cyclo(His-Pro) literature.

Membrane Preparation from Tissues (e.g., Rat Liver)
  • Homogenization: Homogenize fresh or frozen tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove large debris.

  • High-Speed Centrifugation: Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Resuspension and Storage: Resuspend the final pellet in a suitable assay buffer, optionally with a cryoprotectant like 10% sucrose. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is used to determine the Kd and Bmax of the radioligand for the binding site.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of membrane preparation (e.g., 50-120 µg protein).

    • 50 µL of assay buffer or a high concentration of unlabeled Cyclo(His-Pro) (for non-specific binding).

    • 50 µL of [3H]Cyclo(His-Pro) at varying concentrations (e.g., 0.2 - 20 nM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer.

  • Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled competitor compounds for the binding site.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of membrane preparation.

    • 50 µL of varying concentrations of the unlabeled test compound.

    • 50 µL of a fixed concentration of [3H]Cyclo(His-Pro) (typically at or below its Kd).

  • Incubation, Filtration, and Counting: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The signaling pathways initiated by Cyclo(His-Pro) binding are an active area of research. The following diagrams illustrate the known and hypothesized pathways.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Sample (e.g., Liver) Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet ProteinAssay Protein Quantification Pellet->ProteinAssay Store Store at -80°C Pellet->Store Incubation Incubate Membranes with Radioligand & Competitor Store->Incubation Use in Assay Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc Calculate Specific Binding Counting->Calc CurveFit Non-linear Regression Calc->CurveFit Params Determine Kd, Bmax, Ki CurveFit->Params

Caption: Workflow for a typical radioligand binding assay.

Cyclo(His-Pro) Inhibition of GAPDH and Metabolic Shift

The binding of Cyclo(His-Pro) to GAPDH inhibits its enzymatic activity, which is hypothesized to reroute the metabolic flux from glycolysis to the Pentose Phosphate Pathway (PPP).

G CHP Cyclo(His-Pro) GAPDH GAPDH CHP->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Key Enzyme in PPP Pentose Phosphate Pathway Glycolysis->PPP Flux Rerouted NADPH Increased NADPH PPP->NADPH Stress Stress Tolerance NADPH->Stress

Caption: Inhibition of GAPDH by Cyclo(His-Pro).

Hypothesized Modulation of the NF-κB Signaling Pathway

Cyclo(His-Pro) has been shown to inhibit the nuclear accumulation of NF-κB. The exact mechanism is not fully elucidated but may be an indirect effect of its other cellular actions, such as increasing Nrf2 levels and mitigating cellular stress.

G cluster_nfkb Canonical NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription Nucleus->Genes Activates CHP Cyclo(His-Pro) Indirect Indirect Cellular Effects (e.g., Nrf2 activation, stress reduction) CHP->Indirect Indirect->Nucleus Inhibits NF-κB Translocation

Caption: Hypothesized modulation of NF-κB signaling.

Conclusion and Future Directions

The study of this compound binding sites is a field with many opportunities for further research. While significant progress has been made in characterizing binding in mammalian tissues and identifying GAPDH as a direct target, the isolation and cloning of a specific mammalian cell surface receptor remains a key objective. Elucidating the precise molecular mechanisms by which Cyclo(His-Pro) modulates signaling pathways such as NF-κB will be crucial for understanding its full therapeutic potential in inflammatory and neurological conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing endogenous peptide.

References

Methodological & Application

Application Notes and Protocols: Histidylprolineamide as a Therapeutic Agent for Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidylprolineamide, also known as Cyclo(His-Pro) (CHP), is an endogenous cyclic dipeptide with significant therapeutic potential for a range of neurodegenerative diseases.[1][2][3] As a metabolite of thyrotropin-releasing hormone (TRH), CHP is ubiquitously present in the central nervous system (CNS).[1][3] Notably, it can cross the blood-brain barrier and is orally bioavailable, making it an attractive candidate for therapeutic development. Its neuroprotective effects are primarily attributed to its ability to modulate key signaling pathways involved in neuroinflammation, oxidative stress, and protein quality control.

These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation as a therapeutic agent in neurodegenerative disease models.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by modulating the Nrf2-NF-κB signaling axis. This modulation allows CHP to mitigate several pathological processes common to neurodegenerative disorders, including oxidative stress, neuroinflammation, and endoplasmic reticulum (ER) stress.

Key Signaling Pathways:
  • Nrf2 Activation: CHP activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of a battery of antioxidant and cytoprotective genes, enhancing the cellular defense against oxidative damage.

  • NF-κB Inhibition: By activating Nrf2, CHP indirectly inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This results in the downregulation of pro-inflammatory cytokines and other inflammatory mediators, thereby reducing neuroinflammation.

  • ER Stress Attenuation: CHP has been shown to attenuate ER stress, a condition implicated in several neurodegenerative diseases.

  • Excitotoxicity Reduction: The dipeptide demonstrates a protective effect against glutamate-induced excitotoxicity, a common mechanism of neuronal cell death.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound (Cyclo(His-Pro))

Cell LineStressorCHP ConcentrationOutcome MeasureResultReference
PC12Glutamate/Hydrogen PeroxideNot specifiedCell SurvivalSignificantly increased
PC12Rotenone, Paraquat, β-amyloidNot specifiedROS ProductionReduced
PC12Rotenone, Paraquat, β-amyloidNot specifiedGlutathione DepletionPrevented
BV-2 Microglial CellsTunicamycinNot specifiedCell ViabilityIncreased
Primary Cortical NeuronsMutant SOD1G93A50 µMNeuronal SurvivalIncreased

Table 2: In Vivo Efficacy of this compound (Cyclo(His-Pro))

Animal ModelTreatmentDurationOutcome MeasureResultReference
Mouse Model of Peritoneal FibrosisCHP administrationNot specifiedFibrosis-related markersRegulated
Mouse Model of Peritoneal FibrosisCHP administrationNot specifiedNrf2 expressionEnhanced
Mouse Model of Peritoneal FibrosisCHP administrationNot specifiedMitochondrial functionImproved
Duchenne Muscular Dystrophy (mdx) Mouse ModelCHP (20 mg/kg or 35 mg/kg, oral gavage)15-17 weeksMuscle functionRestored
Duchenne Muscular Dystrophy (mdx) Mouse ModelCHP (20 mg/kg or 35 mg/kg, oral gavage)15-17 weeksMuscle fibrosis and inflammationReduced
Age-related Sarcopenia Mouse ModelCHPNot specifiedMuscle atrophy and functional declineAttenuated
Mouse Ear Edema ModelCHPNot specifiedEdemaReduced

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines the procedure to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • To induce a neuronal phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (RA) in a reduced serum medium (1% FBS) for 5-7 days.

2. Treatment:

  • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
  • Following pre-treatment, expose the cells to aggregated Aβ1-42 oligomers (e.g., 10 µM) for an additional 24 hours to induce neurotoxicity. Include appropriate vehicle controls.

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
  • Solubilize the resulting formazan crystals with dimethyl sulfoxide (DMSO).
  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 2: Western Blot Analysis of Nrf2 and Keap1

This protocol describes the detection of Nrf2 activation by examining its protein levels and the levels of its negative regulator, Keap1.

1. Cell Lysis and Protein Extraction:

  • Treat cells (e.g., PC12 or SH-SY5Y) with this compound as described in Protocol 1.
  • Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Collect the cell lysates and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against Nrf2 (1:1000) and Keap1 (1:1000) overnight at 4°C. Use an antibody against β-actin (1:5000) as a loading control.
  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

3. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Immunofluorescence Staining of NF-κB p65 Nuclear Translocation

This protocol details the visualization and quantification of NF-κB activation by monitoring the nuclear translocation of its p65 subunit.

1. Cell Culture and Treatment:

  • Seed cells (e.g., BV-2 microglia or SH-SY5Y) on glass coverslips in a 24-well plate.
  • Pre-treat the cells with this compound for 24 hours.
  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for 1 hour to induce NF-κB activation.

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
  • Incubate the cells with a primary antibody against NF-κB p65 (1:400) overnight at 4°C.
  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
  • Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

3. Microscopy and Image Analysis:

  • Mount the coverslips on microscope slides.
  • Acquire images using a fluorescence microscope.
  • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ). An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Visualizations

Signaling Pathways and Experimental Workflows

Histidylprolineamide_Signaling_Pathway cluster_nucleus Nuclear Events CHP This compound (Cyclo(His-Pro)) Nrf2 Nrf2 CHP->Nrf2 Activates IKK IKK CHP->IKK Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB->Nucleus Translocates to Neuroinflammation Neuroinflammation NFκB->Neuroinflammation Reduces Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Proinflammatory_Genes->Neuroinflammation Promotes Nrf2_n Nrf2 Nrf2_n->ARE Binds to NFκB_n NF-κB NFκB_n->Proinflammatory_Genes Upregulates Experimental_Workflow_In_Vitro start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture differentiation Neuronal Differentiation (with Retinoic Acid) cell_culture->differentiation chp_treatment Pre-treatment with This compound differentiation->chp_treatment stressor Induce Neurotoxicity (e.g., Aβ oligomers) chp_treatment->stressor viability_assay Cell Viability Assay (MTT) stressor->viability_assay western_blot Western Blot (Nrf2, Keap1) stressor->western_blot immunofluorescence Immunofluorescence (NF-κB p65) stressor->immunofluorescence data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis immunofluorescence->data_analysis end End data_analysis->end Logical_Relationship_Neuroprotection CHP This compound Nrf2_Activation Nrf2 Activation CHP->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition CHP->NFkB_Inhibition Antioxidant_Response Increased Antioxidant Response Nrf2_Activation->Antioxidant_Response Anti_inflammatory_Response Reduced Pro-inflammatory Response NFkB_Inhibition->Anti_inflammatory_Response Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Response->Reduced_Oxidative_Stress Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory_Response->Reduced_Neuroinflammation Neuronal_Survival Enhanced Neuronal Survival & Function Reduced_Oxidative_Stress->Neuronal_Survival Reduced_Neuroinflammation->Neuronal_Survival Therapeutic_Potential Therapeutic Potential for Neurodegeneration Neuronal_Survival->Therapeutic_Potential

References

Validation & Comparative

A Comparative Analysis of Histidylprolineamide and Other Neuroprotective Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective efficacy of Histidylprolineamide (Cyclo(His-Pro)) against other notable neuroprotective peptides: Semax, Carnosine, and HLDF-6. This analysis is based on available preclinical data, focusing on their mechanisms of action, and quantitative outcomes where available. Direct comparative studies across all these peptides are limited; therefore, this guide synthesizes data from individual studies to offer a comprehensive perspective.

At a Glance: Comparative Efficacy of Neuroprotective Peptides

PeptidePrimary Mechanism of ActionKey Quantitative Findings (Model Dependent)
This compound (Cyclo(His-Pro)) Modulates the Nrf2-NF-κB signaling pathway, reducing oxidative stress and neuroinflammation.[1][2][3][4][5]- Significantly reversed increases in intracellular calcium levels, ROS, and NO generation, and decreases in glutathione levels in dopaminergic PC12 cells exposed to glutamate/hydrogen peroxide, leading to increased cell survival. - Reduced production of pro-inflammatory cytokines (IL-6, TGF-β, INF-γ) in LPS-activated BV-2 microglial cells.
Semax Upregulates Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB. Modulates dopaminergic and serotonergic systems.- Increased BDNF protein levels by 1.4-fold and TrkB phosphorylation by 1.6-fold in the rat hippocampus. - Increased exon III BDNF and TrkB mRNA levels by 3-fold and 2-fold, respectively, in the rat hippocampus. - Improved neuronal survival by an average of 30% in cultured cerebellar granule cells under glutamate neurotoxicity.
Carnosine Acts as an antioxidant, anti-inflammatory, and anti-glycating agent.- Significantly decreased infarct size in a mouse model of permanent focal cerebral ischemia. - Reduced neuronal cell death induced by oxygen-glucose deprivation by 48.4% and by N-methyl D-aspartate by 40.8% in primary neuronal cell cultures. - Pre-treatment with 10 mM carnosine significantly decreased intracellular ROS levels in HMC3 microglial cells stimulated with LPS + ATP.
HLDF-6 Restores dopamine levels, increases neurotrophic factors (BDNF), and normalizes inflammatory mediators.- Chronic intranasal administration (300 μg/kg/day for 3 weeks) restored normal dopamine levels and improved its turnover in the striatum of MPTP-treated mice. - The amide form (HLDF-6-NH2) at a dose of 250 µg/kg resulted in practically complete restoration of disturbed cognitive functions in a rat model of ischemic stroke.

Detailed Experimental Protocols

This compound (Cyclo(His-Pro)) Neuroprotection Assay

Objective: To assess the cytoprotective effect of Cyclo(His-Pro) against oxidative stress in a neuronal cell line.

Cell Line: PC12 rat pheochromocytoma cells.

Experimental Procedure:

  • Cell Culture: PC12 cells are cultured in Ham's F-12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of Cyclo(His-Pro) for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂) or a combination of glutamate and H₂O₂.

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, which correlates with the number of viable cells.

Workflow for Cyclo(His-Pro) Neuroprotection Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Induction of Oxidative Stress cluster_3 Assessment A Seed PC12 cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat with Cyclo(His-Pro) B->C D Incubate for 24 hours C->D E Add H2O2/Glutamate D->E F Incubate for 24 hours E->F G Add MTT solution F->G H Incubate for 4 hours G->H I Add DMSO to dissolve formazan H->I J Measure absorbance at 570 nm I->J

Workflow of the in vitro neuroprotection assay.

Semax BDNF Expression Analysis

Objective: To quantify the effect of Semax on the expression of Brain-Derived Neurotrophic Factor (BDNF).

Animal Model: Male Wistar rats.

Experimental Procedure:

  • Administration: Semax is administered intranasally to the rats at a specific dosage (e.g., 50 µg/kg).

  • Tissue Collection: At various time points post-administration (e.g., 3 and 24 hours), the hippocampus is dissected and frozen in liquid nitrogen.

  • RNA Extraction and RT-PCR: Total RNA is extracted from the hippocampal tissue. The expression levels of BDNF mRNA are quantified using real-time polymerase chain reaction (RT-PCR).

  • Protein Analysis (Western Blot): Hippocampal tissue lysates are prepared. BDNF protein levels and the phosphorylation of its receptor, TrkB, are determined by Western blot analysis using specific antibodies.

Carnosine Oxidative Stress Marker Assay

Objective: To measure the effect of Carnosine on markers of oxidative stress.

Cell Line: Human microglial cells (HMC3).

Experimental Procedure:

  • Cell Culture: HMC3 cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with Carnosine (e.g., 10 mM) for 1 hour.

  • Induction of Inflammation and Oxidative Stress: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL for 24 hours) followed by ATP (e.g., 5 mM for 30 minutes) to induce an inflammatory response and oxidative stress.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using a fluorescent probe such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Measurement of Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide dismutase (SOD) can also be measured using commercially available kits.

HLDF-6 Dopamine Level Measurement

Objective: To determine the effect of HLDF-6 on dopamine levels in a model of Parkinson's disease.

Animal Model: C57Bl/6 mice with MPTP-induced Parkinsonism.

Experimental Procedure:

  • Induction of Parkinsonism: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.

  • Administration: HLDF-6 is administered intranasally daily for a period of 3 weeks (e.g., 300 µg/kg/day).

  • Tissue Collection: After the treatment period, the striatum is dissected.

  • Dopamine Quantification: Dopamine levels and its metabolites in the striatal tissue are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

Signaling Pathways

This compound (Cyclo(His-Pro)) Signaling Pathway

Cyclo(His-Pro) exerts its neuroprotective effects primarily by modulating the Keap1-Nrf2 pathway, which is a critical regulator of cellular antioxidant responses, and by inhibiting the pro-inflammatory NF-κB pathway.

G cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway CHP Cyclo(His-Pro) p38 p38 MAPK CHP->p38 activates IKK IKK CHP->IKK inhibits Nrf2 Nrf2 p38->Nrf2 phosphorylates Keap1 Keap1 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to NFkB NF-κB Nrf2->NFkB inhibits AntioxidantGenes Antioxidant Genes (e.g., HO-1, GCL) ARE->AntioxidantGenes activates transcription ROS Reduced Oxidative Stress AntioxidantGenes->ROS IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases InflammatoryGenes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->InflammatoryGenes activates transcription Inflammation Reduced Neuroinflammation InflammatoryGenes->Inflammation

Signaling pathway of this compound (Cyclo(His-Pro)).

Semax Signaling Pathway

The primary neuroprotective mechanism of Semax involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This activation promotes neuronal survival, growth, and synaptic plasticity.

G Semax Semax CREB CREB Semax->CREB activates BDNF_gene BDNF Gene CREB->BDNF_gene activates transcription BDNF_mRNA BDNF mRNA BDNF_gene->BDNF_mRNA BDNF_protein BDNF Protein BDNF_mRNA->BDNF_protein TrkB TrkB Receptor BDNF_protein->TrkB binds and activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Survival Neuronal Survival Synaptic Plasticity PI3K_Akt->Survival MAPK_ERK->Survival

Signaling pathway of Semax.

Carnosine Neuroprotective Mechanisms

Carnosine's neuroprotective effects are multifaceted, stemming from its potent antioxidant and anti-inflammatory properties. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelates metal ions, and inhibits the formation of advanced glycation end-products (AGEs).

G Carnosine Carnosine ROS_RNS ROS/RNS Carnosine->ROS_RNS scavenges Metal_Ions Metal Ions (e.g., Cu2+, Zn2+) Carnosine->Metal_Ions chelates Glycation Glycation Carnosine->Glycation inhibits Neuroinflammation Neuroinflammation Carnosine->Neuroinflammation inhibits Neuroprotection Neuroprotection Carnosine->Neuroprotection Oxidative_Damage Oxidative Damage ROS_RNS->Oxidative_Damage AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Oxidative_Damage->Neuroinflammation AGEs->Neuroinflammation

Neuroprotective mechanisms of Carnosine.

HLDF-6 Neuroprotective Mechanisms

HLDF-6 demonstrates neuroprotective activity by modulating multiple pathways. It restores dopaminergic function, enhances the expression of neurotrophic factors like BDNF, and normalizes the levels of pro-inflammatory cytokines, suggesting a broad-spectrum neuro-restorative and anti-inflammatory effect.

G HLDF6 HLDF-6 Dopamine Dopamine Synthesis and Turnover HLDF6->Dopamine restores BDNF_exp BDNF Expression HLDF6->BDNF_exp increases Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) HLDF6->Inflammatory_Cytokines normalizes Dopaminergic_Function Improved Dopaminergic Function Dopamine->Dopaminergic_Function Neurotrophic_Support Enhanced Neurotrophic Support BDNF_exp->Neurotrophic_Support Reduced_Inflammation Reduced Neuroinflammation Neuroprotection Neuroprotection Dopaminergic_Function->Neuroprotection Neurotrophic_Support->Neuroprotection Reduced_Inflammation->Neuroprotection

Neuroprotective mechanisms of HLDF-6.

References

Cyclo(His-Pro) Analogs: A Comparative Guide to Enhanced Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclo(His-Pro) (CHP), a cyclic dipeptide metabolite of Thyrotropin-Releasing Hormone (TRH), has garnered significant attention for its neuroprotective properties. Its ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects makes it a promising candidate for the therapeutic intervention in neurodegenerative diseases.[1][2][3][4] This guide provides a comparative analysis of Cyclo(His-Pro) and its isomeric analogs, focusing on their enhanced neuroprotective capabilities, supported by experimental data.

Isomeric Analogs of Cyclo(His-Pro) with Superior Neuroprotective Potential

Recent research has focused on the synthesis and evaluation of stereoisomers of Cyclo(His-Pro) to identify analogs with improved biological activity. A key study investigated four isomers of CHP, designated cHP1, cHP2, cHP3, and cHP4, for their potential as multi-potent agents against Alzheimer's disease.[5] The isomers are stereoisomers of the native Cyclo(L-His-L-Pro).

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Cyclo(His-Pro) and its isomers were evaluated in an in vitro model of Alzheimer's disease using differentiated human neuroblastoma SH-SY5Y cells exposed to Amyloid-beta 1-42 (Aβ1-42) induced neurotoxicity.

Table 1: Neuroprotective Effects of Cyclo(His-Pro) Isomers against Aβ1-42-Induced Toxicity
CompoundConfigurationMaximum Protective Concentration (µM)Cell Viability (% of Control) at Max Protection
cHP1 Cyclo(L-His-D-Pro)50~65%
cHP2 Cyclo(D-His-L-Pro)50~70%
cHP3 Cyclo(D-His-D-Pro)25~75%
cHP4 Cyclo(L-His-L-Pro) 25 ~85%

Data extracted from "Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates"

The results clearly indicate that while all isomers exhibit neuroprotective properties, cHP4 (Cyclo(L-His-L-Pro)) , the naturally occurring isomer, demonstrated the most significant protective effect at the lowest concentration.

Mechanistic Insights: Beyond Neuroprotection

The study also delved into the mechanisms underlying the neuroprotective effects of these isomers.

Table 2: Effects of Cyclo(His-Pro) Isomers on Key Biochemical Markers
Compound (at 25 µM)Acetylcholinesterase (AChE) InhibitionTotal Antioxidant Capacity (TAC)
cHP1 ModerateIncreased
cHP2 ModerateIncreased
cHP3 SignificantSignificantly Increased
cHP4 Most Significant Most Significantly Increased

Data interpreted from "Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates"

These findings suggest that the superior neuroprotective effect of cHP4 is associated with its potent inhibition of acetylcholinesterase, a key target in Alzheimer's therapy, and its robust antioxidant activity.

Signaling Pathways and Experimental Workflows

The neuroprotective action of Cyclo(His-Pro) and its analogs is primarily mediated through the modulation of the Nrf2-NF-κB signaling pathway. This pathway is crucial in regulating cellular responses to oxidative stress and inflammation.

Nrf2-NF-kB_Signaling_Pathway CHP Cyclo(His-Pro) or Analog Nrf2 Nrf2 CHP->Nrf2 Activates NFkB NF-κB CHP->NFkB Inhibits Oxidative_Stress Oxidative Stress (e.g., Aβ) Oxidative_Stress->Nrf2 Activates Oxidative_Stress->NFkB Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to Keap1 Keap1 Nrf2->Keap1 Dissociates from Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Promotes transcription of Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Keap1->Nrf2 Sequesters Experimental_Workflow A SH-SY5Y Cell Culture and Differentiation B Treatment with Cyclo(His-Pro) Isomers (cHP1-4) A->B C Induction of Neurotoxicity (Aβ1-42 exposure) B->C D Assessment of Cell Viability (MTT Assay) C->D E Measurement of Cytotoxicity (LDH Assay) C->E F Biochemical Assays C->F G AChE Activity Assay F->G H Total Antioxidant Capacity (TAC) Assay F->H

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structural Activity Relationship of Histidylprolineamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Histidylprolineamide analogs, focusing on their structural modifications and the resulting impact on their affinity and efficacy at Thyrotropin-Releasing Hormone (TRH) receptors. The data presented herein is curated from experimental studies to facilitate the rational design of novel, potent, and selective therapeutic agents.

This compound, the C-terminal amide of Thyrotropin-Releasing Hormone (TRH), forms the core pharmacophore for activity at TRH receptors (TRH-R). Modifications to the pyroglutamyl, histidyl, or prolyl residues, as well as the terminal amide, have profound effects on the pharmacological profile of the resulting analogs. This guide delves into these structural activity relationships (SAR), offering a comparative analysis of binding affinities, functional potencies, and receptor subtype selectivity.

Comparative Analysis of Analog Activity

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of various this compound analogs at TRH receptors. These analogs feature systematic modifications to the histidine and proline residues, providing insights into the structural requirements for receptor interaction and activation.

Table 1: SAR of this compound Analogs with Histidine Modifications
Analog/ModificationReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, µM)Selectivity (TRH-R2/TRH-R1)
TRH TRH-R114.2 - 33.9--
MeTRH ([3H]MeTRH) Spinal Cord TRH-R4.2 - 5.9--
N(1)-Ethyl-His TRH-R112--
N(1)-Isopropyl-His TRH-R1-1.6>88-fold for R2
TRH-R2-0.018
C(2)-Cyclopropyl-His TRH-R1->100Selective for R2
TRH-R2-0.41
CG3703 Spinal Cord TRH-R117 - 142--
MK-771 Spinal Cord TRH-R122 - 140--
RX77368 Spinal Cord TRH-R113 - 122--

Data compiled from multiple sources.[1][2][3]

Table 2: SAR of this compound Analogs with Proline and C-Terminal Modifications
Analog/ModificationReceptor SubtypeBinding Affinity (Ki, nM)TSH Release Potency (ED50)Notes
TRH Pituitary TRH-R-5 x 10⁻⁸ MReference compound.
Pyr-(N3-Im-methyl)-His-Pro-NH-(n-amyl) Pituitary TRH-R-6 x 10⁻⁹ MMore potent than TRH.[4]
Pyr-His-Pro-(tyramine) Pituitary TRH-R-Higher than TRHLess potent than TRH.[4]
TRH free acid Spinal Cord TRH-R37,000 - 73,000-C-terminus modification significantly reduces affinity.
CG3509 Spinal Cord TRH-R10,000 - 32,000-N-terminus modification significantly reduces affinity.
NVal2-TRH Spinal Cord TRH-R32,000 - 56,000-Modification of the pyroglutamyl residue reduces affinity.

Signaling Pathways of this compound Analogs

This compound analogs, acting as agonists at TRH receptors (primarily TRH-R1 and TRH-R2), trigger a cascade of intracellular signaling events. The canonical pathway involves the activation of a Gq/11 class G-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can further propagate to activate the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to diverse cellular responses.

TRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRH_Analog This compound Analog TRH_R TRH Receptor (TRH-R1/R2) TRH_Analog->TRH_R Gq11 Gq/11 TRH_R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates MAPK_Pathway->Cellular_Response

Fig. 1: Simplified signaling pathway of this compound analogs via TRH receptors.

Experimental Protocols

The following provides a generalized methodology for a competitive radioligand binding assay to determine the affinity of this compound analogs for TRH receptors.

TRH Receptor Binding Assay

Objective: To determine the inhibitory constant (Ki) of test analogs for the TRH receptor.

Materials:

  • HEK293 cells stably expressing human TRH-R1 or TRH-R2.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Radioligand: [3H]MeTRH (specific activity ~60-90 Ci/mmol).

  • Non-specific binding control: Unlabeled TRH (10 µM).

  • Test this compound analogs.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target TRH receptor subtype.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of 10 µM unlabeled TRH (for non-specific binding).

      • 50 µL of varying concentrations of the test analog.

    • Add 50 µL of [3H]MeTRH (final concentration ~1-5 nM) to all wells.

    • Add 100 µL of the cell membrane preparation (containing a predetermined optimal amount of protein) to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test analog concentration.

    • Determine the IC50 value (the concentration of analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (HEK293-TRH-R) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Plate_Setup 3. Plate Setup (Total, NSB, Test Cmpd) Membrane_Prep->Plate_Setup Add_Radioligand 4. Add [³H]MeTRH Plate_Setup->Add_Radioligand Add_Membranes 5. Add Membranes & Incubate Add_Radioligand->Add_Membranes Filtration 6. Filtration & Washing Add_Membranes->Filtration Scintillation 7. Scintillation Counting Filtration->Scintillation Data_Analysis 8. Data Analysis (IC₅₀ & Ki Calculation) Scintillation->Data_Analysis

Fig. 2: Workflow for a competitive radioligand binding assay.

Conclusion

The structural activity relationship of this compound analogs is a complex but critical area of research for the development of novel therapeutics targeting the TRH receptor system. Modifications to the histidine residue, particularly at the N(1) and C(2) positions of the imidazole ring, have been shown to significantly impact receptor subtype selectivity, offering a promising avenue for designing CNS-active compounds with reduced endocrine side effects. Similarly, alterations to the C-terminal prolineamide can modulate potency. This guide provides a foundational overview to aid researchers in the strategic design and evaluation of next-generation this compound-based drugs. Further exploration into the conformational effects of these modifications will undoubtedly lead to the discovery of even more potent and selective clinical candidates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.